6-(Aminomethyl)nicotinic acid

Catalog No.
S998875
CAS No.
76196-67-3
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)nicotinic acid

CAS Number

76196-67-3

Product Name

6-(Aminomethyl)nicotinic acid

IUPAC Name

6-(aminomethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11)

InChI Key

KKVJAULLCCGPBX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)CN

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN
  • Potential Bioisostere: Due to its structural similarity to nicotinic acid, 6-(Aminomethyl)nicotinic acid might hold potential as a bioisostere. Bioisosteres are molecules with similar shapes and properties to existing molecules, allowing them to interact with the same biological targets. In the case of nicotinic acid, it is a precursor to vitamin B3 (niacin) and plays a role in various cellular processes. Research on similar compounds suggests 6-(Aminomethyl)nicotinic acid could be investigated for its potential to mimic or modulate these processes.PubChem, Methyl 6-aminonicotinate:

  • Organic Synthesis: The presence of the amine and carboxylic acid functional groups suggests potential applications in organic synthesis. These functional groups can participate in various reactions, potentially allowing 6-(Aminomethyl)nicotinic acid to serve as a building block for more complex molecules. More research is needed to explore this possibility.

  • Derivatives and Analogs: Studies on related molecules, such as methyl 6-(aminomethyl)nicotinate hydrochloride, highlight the potential for using 6-(Aminomethyl)nicotinic acid as a starting material for the synthesis of derivatives and analogs. These derivatives could possess unique properties and functionalities, expanding the range of potential research applications. PubChem, Methyl 6-(aminomethyl)nicotinate hydrochloride:

6-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of an amino group at the sixth position of the pyridine ring. This compound is recognized for its potential biological activities and is often studied in the context of pharmacological applications. The molecular formula for 6-(Aminomethyl)nicotinic acid is C7H8N2O2C_7H_8N_2O_2, and it plays a significant role as a metabolite in various biochemical processes .

The mechanism of action of AMNA is not well-understood. Due to its structural similarity to nicotinic acid, it might interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD), a crucial molecule in cellular energy metabolism []. However, specific details regarding its interaction with biological systems remain elusive.

As research on AMNA is in its early stages, information on its safety profile is limited. Similar molecules can exhibit toxicity; therefore, caution should be exercised when handling AMNA until more information becomes available [].

, including:

  • Esterification: Reacting with alcohols to form esters, which can be hydrolyzed back to the acid.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group, altering its structure and properties.
  • Amidation: The amino group can react with carboxylic acids to form amides, which may enhance its biological activity.

These reactions are crucial for modifying its pharmacological properties and exploring its potential therapeutic uses .

Research indicates that 6-(Aminomethyl)nicotinic acid exhibits various biological activities, particularly as a GABA_A receptor agonist. It has been shown to influence neurotransmission and may have implications in treating neurological disorders. Additionally, its derivatives have been explored for their ability to inhibit specific enzymes involved in metabolic pathways, such as 6-phosphogluconate dehydrogenase, suggesting potential roles in cancer therapy .

The synthesis of 6-(Aminomethyl)nicotinic acid can be achieved through several methods:

  • Direct Amination: Reacting nicotinic acid with formaldehyde and ammonia or amines under acidic conditions.
  • Reduction of Nicotinic Acid Derivatives: Starting from other derivatives such as 6-nitronicotinic acid, which can be reduced to the amino compound.
  • Ester Hydrolysis: Forming esters of 6-aminonicotinic acid followed by hydrolysis to yield the target compound .

These methods provide flexibility in producing the compound with varying degrees of purity and yield.

6-(Aminomethyl)nicotinic acid has several applications:

  • Pharmaceutical Development: It serves as a precursor for synthesizing novel drugs targeting neurological conditions.
  • Biochemical Research: Used in studies investigating metabolic pathways and enzyme inhibition.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that modulate plant growth or stress responses.

The versatility of this compound highlights its significance in both medicinal and industrial chemistry .

Interaction studies have demonstrated that 6-(Aminomethyl)nicotinic acid interacts with various biological targets, notably GABA_A receptors. These interactions can modulate neurotransmitter activity and influence physiological responses such as anxiety and seizure thresholds. Additionally, studies have indicated that its derivatives can selectively inhibit metabolic enzymes, suggesting a dual role in both neurological and metabolic pathways .

Several compounds share structural similarities with 6-(Aminomethyl)nicotinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Nicotinic AcidPyridine ring with a carboxylic groupEssential vitamin (Vitamin B3)
6-Aminonicotinic AcidAmino group at position sixGABA_A receptor agonist
Methyl NicotinateMethyl ester of nicotinic acidActs as a vasodilator
5-Aminonicotinic AcidAmino group at position fivePotential anti-cancer properties

The uniqueness of 6-(Aminomethyl)nicotinic acid lies in its specific positioning of the amino group and its resultant biological activities, particularly in modulating neurotransmitter systems compared to other nicotinic derivatives .

XLogP3

-3

Dates

Modify: 2023-08-16

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